molecular formula C10H19N B2533995 2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine CAS No. 10533-21-8

2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine

Katalognummer B2533995
CAS-Nummer: 10533-21-8
Molekulargewicht: 153.269
InChI-Schlüssel: GWSJAYHHMPIYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine, also known as DBA, is a bicyclic compound that has been widely used in scientific research due to its unique properties. DBA is a heterocyclic compound that contains a benzene ring fused to an azepine ring. It has a molecular formula of C13H18N and a molecular weight of 190.29 g/mol.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of related compounds, including azepines and their derivatives, have been extensively studied due to their importance in medicinal chemistry. One fundamental approach for synthesizing azepines involves the photoinduced ring-expansion of nitrenes derived from phenyl azides, particularly when the azide bears an electron-withdrawing substituent, leading to 3-substituted-3H-azepine as the final product (LeCount, 1995). Additionally, novel synthetic approaches based on intramolecular Friedel-Crafts alkylation have been developed for benzo[b]pyrimido[5,4-f]azepines, a closely related compound, showcasing similar molecular structures but different supramolecular assemblies (Acosta et al., 2015). Furthermore, an efficient synthesis method for 3-benzazepines via Pd-catalyzed Heck-type cyclization has been described, highlighting the pharmacological interest in the 3-benzazepine skeleton (Tietze & Schimpf, 1993).

Potential Therapeutic Applications

Research into the pharmacological potential of azepine derivatives has revealed a variety of activities. A study on novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones showcased significant antimicrobial, anti-inflammatory, and analgesic activities, hinting at the therapeutic versatility of azepine compounds (Rajanarendar et al., 2013). Another investigation into conformationally restricted analogues of a dopamine D1 selective ligand derived from the benzazepine nucleus emphasized the potential of these compounds in modulating dopaminergic pathways (Berger et al., 1989).

Supramolecular Chemistry

Studies on supramolecular assemblies have revealed the importance of structural motifs, such as azepines, in forming complex molecular arrangements. For instance, benzo[b]pyrimido[5,4-f]azepines demonstrate different supramolecular assemblies based on hydrogen bonds and π-π stacking interactions, highlighting the role of azepine derivatives in the field of crystal engineering and molecular recognition (Acosta et al., 2015).

Eigenschaften

IUPAC Name

2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJAYHHMPIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCNCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10533-21-8
Record name decahydro-1H-3-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.